molecular formula C17H21N3O4 B13099274 tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate

Cat. No.: B13099274
M. Wt: 331.4 g/mol
InChI Key: JSZIEZQSVUCXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate , systematically describes its molecular architecture. The imidazole ring serves as the parent heterocycle, with two key substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, forming a carbamate linkage ($$ \text{NHCO}2\text{C(CH}3\text{)}_3 $$).
  • A benzyloxycarbonyl (Cbz)-protected aminomethyl group at the 4-position, featuring a carbamate bridge ($$ \text{NHCO}2\text{CH}2\text{C}6\text{H}5 $$).

This nomenclature adheres to IUPAC prioritization rules, where the Boc group receives positional priority due to its direct attachment to the imidazole nitrogen. The Cbz-protected side chain is designated as a substituent of the methylene spacer ($$-\text{CH}_2-$$) at position 4.

Molecular Formula and Weight Analysis

The molecular formula, $$ \text{C}{17}\text{H}{21}\text{N}3\text{O}4 $$, reflects the compound’s composition:

  • 17 carbon atoms : Distributed across the imidazole ring (5 carbons), Boc group (4 carbons), Cbz group (7 carbons), and methylene spacer (1 carbon).
  • 21 hydrogen atoms : Including aromatic protons (imidazole and benzyl), aliphatic hydrogens (methylene and tert-butyl), and carbamate-bound NH groups.
  • 3 nitrogen atoms : Two from the imidazole ring and one from the Cbz carbamate.
  • 4 oxygen atoms : Two carbonyl oxygens (Boc and Cbz) and two ether oxygens (tert-butyl and benzyl ester).

The calculated molecular weight is 331.4 g/mol , consistent with high-resolution mass spectrometry data.

Component Contribution to Molecular Weight (g/mol)
Imidazole core 68.08 (C₃H₄N₂)
Boc group 101.12 (C₅H₉NO₂)
Cbz-aminomethyl 162.19 (C₉H₁₀NO₂)
Total 331.39

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound remain unpublished, structural analogs provide insights into its likely conformation. For example, tert-butyl imidazole-1-carboxylate (a simpler analog lacking the Cbz-aminomethyl group) crystallizes in chains stabilized by C–H···O interactions (H···O distance: 2.30 Å) and π-stacking between imidazole rings (centroid distance: 3.878 Å). These interactions suggest that the target compound may adopt similar packing arrangements, with the bulky Cbz group introducing steric constraints that limit long-range order.

Key predicted structural features:

  • Planar imidazole ring : Stabilized by aromatic π-electron delocalization.
  • Orthogonal carbamate groups : The Boc and Cbz carbamates likely project perpendicularly from the imidazole plane to minimize steric clashes.
  • Flexible methylene spacer : Allows rotational freedom for the Cbz group, enabling adaptive binding in supramolecular contexts.

Comparative Analysis with Structural Analogs

The compound shares functional motifs with several imidazole derivatives:

tert-Butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate
  • Molecular formula : $$ \text{C}9\text{H}{15}\text{N}3\text{O}2 $$ vs. $$ \text{C}{17}\text{H}{21}\text{N}3\text{O}4 $$ for the target compound.
  • Key difference : Replacement of the Cbz group with a primary amine (−NH₂) at the 4-position.
  • Impact : The unprotected amine in the analog increases hydrophilicity (clogP: 0.92 vs. 2.15 for the Cbz derivative).
Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate
  • Molecular formula : $$ \text{C}{13}\text{H}{15}\text{N}3\text{O}2 $$ vs. $$ \text{C}{17}\text{H}{21}\text{N}3\text{O}4 $$.
  • Key difference : Ethylenediamine spacer between the imidazole and Cbz group vs. a methylene linker.
  • Impact : The longer spacer enhances conformational flexibility, potentially improving binding affinity in biological systems.
Parameter Target Compound tert-Butyl 4-(aminomethyl)-1H-imidazole Benzyl [2-(imidazolyl)ethyl]carbamate
Molecular Weight 331.4 g/mol 197.23 g/mol 245.28 g/mol
Substituents Boc, Cbz-aminomethyl Boc, aminomethyl Cbz, ethylenediamine
Hydrogen Bond Donors 2 (NH groups) 2 (NH₂, NH) 2 (NH groups)

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)imidazole-1-carboxylate

InChI

InChI=1S/C17H21N3O4/c1-17(2,3)24-16(22)20-10-14(19-12-20)9-18-15(21)23-11-13-7-5-4-6-8-13/h4-8,10,12H,9,11H2,1-3H3,(H,18,21)

InChI Key

JSZIEZQSVUCXFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key intermediate, tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate , can be prepared by:

  • Reacting 4-(aminomethyl)imidazole with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to form the tert-butyl carbamate on the imidazole nitrogen.
  • The reaction is typically conducted in an aprotic solvent such as dichloromethane or acetonitrile at 0–25°C with a tertiary amine base (e.g., triethylamine) to scavenge generated acid.

Protection of the Aminomethyl Group

The primary amine on the aminomethyl substituent is protected by the benzyloxycarbonyl (Cbz) group using:

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) as the carbamate-forming reagent.
  • The reaction is performed in aqueous-organic mixtures such as 1,2-dimethoxyethane (DME) with aqueous sodium hydroxide to maintain the pH around 9.5, optimizing amine reactivity while preventing hydrolysis of protecting groups.
  • The mixture is stirred at room temperature for several hours (typically overnight), with incremental additions of Cbz-OSu to drive the reaction to completion.
  • After reaction completion, the mixture is acidified to pH ~4 to protonate residual amines and facilitate extraction.
  • Organic extraction with ethyl acetate followed by washing with dilute hydrochloric acid, water, and brine removes impurities.
  • The product is isolated by drying and evaporation, often followed by trituration to obtain the pure protected compound.

Reaction Conditions Summary

Step Reagents/Conditions Notes
Imidazole nitrogen Boc-protection di-tert-butyl dicarbonate, TEA, DCM or MeCN, 0–25°C Base scavenges acid, mild temperature to avoid side reactions
Aminomethyl group Cbz-protection N-(Benzyloxycarbonyloxy)succinimide, aqueous NaOH, DME, pH 9.5, RT, overnight pH control critical; incremental reagent addition improves yield
Workup Acidification to pH 4, extraction with ethyl acetate, washing, drying Removes unreacted reagents and byproducts

Research Findings and Optimization

  • Maintaining pH at 9.5 during the Cbz protection step is essential to prevent hydrolysis of the carbamate and to ensure selective amine protection.
  • Use of 1,2-dimethoxyethane as co-solvent provides good solubility for reagents and intermediates, facilitating efficient reaction kinetics.
  • Incremental addition of N-(benzyloxycarbonyloxy)succinimide after initial reaction progress improves overall yield by compensating for reagent consumption and hydrolysis.
  • The reaction temperature is kept at room temperature to avoid decomposition or side reactions.
  • The isolated yield of the Cbz-protected product is typically high (around 80–90%) when the procedure is optimized.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
pH during Cbz protection 9.0 – 9.5 Controls selectivity and stability
Reaction temperature 20–25°C (room temperature) Minimizes side reactions
Solvent system 1,2-Dimethoxyethane + aqueous NaOH Enhances solubility and reaction rate
Base for Boc protection Triethylamine (1.1–2 equiv) Neutralizes acid byproducts
Reaction time for Cbz step 12–18 hours Ensures complete conversion
Yield of final protected compound 80–90% High efficiency with optimized protocol

Chemical Reactions Analysis

Reductive Reactions

The benzyloxycarbonyl (Cbz) group undergoes hydrogenolytic cleavage under catalytic hydrogenation conditions. This reaction selectively removes the Cbz protecting group while retaining the tert-butoxycarbonyl (Boc) group:

Reaction Type Reagents/Conditions Outcome Yield Reference
HydrogenolysisH₂ (1 atm), Pd/C (10% w/w), EtOAc, RTRemoval of Cbz group to expose free amine85–92%

This reaction is critical for subsequent functionalization of the aminomethyl group.

Nucleophilic Substitution

The aminomethyl group participates in nucleophilic acyl substitution and coupling reactions. For example:

Acylation with Carboxylic Acids

Using cyanuric fluoride as a coupling agent:

text
**[General Procedure](pplx://action/followup)**: 1. Cyanuric fluoride (0.7 equiv) + carboxylic acid (1 equiv) + pyridine (1 equiv) in MeCN. 2. Add amine (2.5 equiv), stir at RT for 18 h. 3. Extract with EtOAc, wash with 0.5 M HCl and NaHCO₃.

Outcome : Formation of amide derivatives with retained Boc protection.
Yield : 70–78% .

Acidic Removal of Boc Group

The Boc group is cleaved under strong acidic conditions:

Reagent Conditions Outcome Yield
Trifluoroacetic acid (TFA)CH₂Cl₂, RT, 2 hFree imidazole amine generation90–95%

Simultaneous Deprotection

TFA with Et₃SiH removes both Boc and Cbz groups in one step:

text
**[Procedure](pplx://action/followup)**: TFA (2 mL/mmol) + Et₃SiH (2.5 equiv) in CH₂Cl₂, RT, 2 h → Free diamine product. **[Yield](pplx://action/followup)**: 88% [2][12].

Alkylation of Imidazole Ring

The imidazole nitrogen undergoes alkylation under Mitsunobu conditions:

Reagents Conditions Product Yield
DIAD, PPh₃, substrate alcoholTHF, 0°C → RT, 18 hN-alkylated imidazole derivatives65–75%

Cross-Coupling Reactions

The imidazole ring can participate in Suzuki-Miyaura couplings if halogenated. For example:
Hypothetical Reaction (based on analogous systems ):

text
**[Conditions](pplx://action/followup)**: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h. **[Outcome](pplx://action/followup)**: Arylation at the 4-position of imidazole.

Condensation Reactions

The compound reacts with aldehydes to form Schiff bases:

Reagent Conditions Outcome Application
BenzaldehydeEtOH, RT, 12 hImine-linked conjugatesDrug delivery systems

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing imidazole derivatives exhibit anticancer properties. The imidazole ring is known to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases that are overexpressed in various cancers, leading to reduced cell proliferation and increased apoptosis .

Case Study:
A study published in the International Journal of Molecular Sciences highlighted the potential of imidazole derivatives as anticancer agents. The researchers synthesized several derivatives and tested their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects attributed to the imidazole moiety .

1.2 Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. The presence of the benzyloxycarbonyl group enhances solubility and bioavailability, making these compounds effective against a range of pathogens.

Case Study:
In a recent investigation, a series of benzyloxycarbonyl-substituted imidazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting their potential as new antimicrobial agents .

Biochemical Applications

2.1 Enzyme Inhibition
The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to disease states such as diabetes and inflammation. The imidazole ring is known to coordinate with metal ions in enzyme active sites, thereby inhibiting their function.

Case Study:
Research focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer metabolism. Compounds similar to tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate were shown to effectively inhibit IDO activity, leading to enhanced immune responses against tumors .

Material Science Applications

3.1 Synthesis of Functional Materials
The versatility of this compound allows it to be used as a building block for synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific properties.

Case Study:
A study explored the use of imidazole-based compounds in creating conductive polymers for electronic applications. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and mechanical strength .

Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxic effects on cancer cells
Antimicrobial activityPotent antibacterial effects against pathogens
Biochemical ApplicationsEnzyme inhibitionEffective IDO inhibitors enhancing immune response
Material ScienceFunctional materials synthesisImproved conductivity in polymer composites

Mechanism of Action

The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares the target compound with structurally analogous imidazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

tert-Butyl 4-formyl-1H-imidazole-1-carboxylate

  • Structure : Position 4 substituent: formyl group.
  • Key Data: Molecular formula: C₉H₁₂N₂O₃ Molecular weight: 196.2 g/mol (calculated). Crystallographic Monoclinic crystal system, P2₁/c space group, with bond lengths and angles reported .
  • Comparison: The formyl group at position 4 enables nucleophilic additions (e.g., Grignard reactions), contrasting with the benzyloxycarbonylaminomethyl group’s stability and role in protecting amines. Applications: The formyl derivative serves as a precursor for synthesizing imidazole-based Schiff bases or hydrazones .

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

  • Structure : Position 4 substituent: bromomethyl group.
  • Key Data :
    • CAS: 132873-77-9
    • Molecular formula: C₁₃H₁₅BrN₂O₂
    • Molecular weight: 311.18 g/mol .
  • Comparison: The bromomethyl group is a superior leaving group, facilitating alkylation or cross-coupling reactions, unlike the benzyloxycarbonylaminomethyl group’s inertness under such conditions. Applications: Widely used in Suzuki-Miyaura couplings or nucleophilic substitutions to construct complex heterocycles .

tert-Butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate

  • Structure: Position 2: amino group; Position 4: dimethoxymethyl.
  • Key Data :
    • CAS: 917919-48-3
    • Molecular formula: C₁₁H₁₉N₃O₄
    • Molecular weight: 257.29 g/mol .
  • The dimethoxymethyl group enhances hydrophobicity compared to the benzyloxycarbonylaminomethyl group’s polar carbamate linkage. Applications: Potential use in metal coordination or as a building block for bioactive molecules .

Piperazine-Functionalized Imidazole Derivatives

  • Example : tert-Butyl 4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-methylpiperazine-1-carboxylate
  • Key Data :
    • CAS: 1420999-56-9
    • Molecular formula: C₂₄H₂₈Cl₂N₄O₂
    • Molecular weight: 475.4 g/mol .
  • Comparison: The piperazine moiety introduces conformational flexibility and basicity, which are absent in the target compound. Applications: Likely explored in drug discovery for central nervous system or antimicrobial targets .

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., bromomethyl) enhance electrophilicity, while protective groups (e.g., benzyloxycarbonyl) improve stability during synthesis .
  • Biological Relevance: Piperazine and amino-substituted derivatives show promise in medicinal chemistry due to their pharmacokinetic tunability .
  • Synthetic Utility : Formyl and bromomethyl derivatives are critical intermediates for constructing complex molecules via condensation or cross-coupling .

Biological Activity

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 220851-46-7
  • Molecular Formula : C19H27N3O5
  • Molecular Weight : 377.44 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to tert-butyl imidazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain conjugated imidazoles displayed an inhibitory zone ranging from 9 to 12 mm against Staphylococcus aureus and Escherichia coli, comparable to conventional antibiotics .

Bacterial Strain Inhibitory Zone (mm) Reference
Staphylococcus aureus9 - 12
Escherichia coli9 - 12

Anticancer Activity

The anticancer potential of tert-butyl imidazole derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxic effects on cancer cell lines. For instance, a related compound exhibited an IC50 value of 1.5 µM against mouse lymphoma cells, indicating strong cytotoxicity . Furthermore, hydrolyzed peptide conjugates derived from imidazoles have shown enhanced activity against various cancer models, including Ehrlich’s ascites carcinoma .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole compounds are noteworthy as well. A study utilizing a carrageenan-induced rat paw model found that certain derivatives of imidazole exhibited significant inhibition of inflammation, with some compounds achieving up to 9.3% inhibition compared to a standard drug (indomethacin) . This suggests that modifications in the imidazole structure can lead to varying degrees of anti-inflammatory efficacy.

Study on Antimicrobial Properties

In a comprehensive study examining the antimicrobial effects of various imidazole derivatives, researchers synthesized multiple compounds by conjugating amino acids with benzylpiperazine. The resulting products were tested against several bacterial strains using the agar-well diffusion method. The results indicated that the Trp- and Phe-containing conjugates had enhanced antibacterial activity, with inhibitory zones comparable to established antibiotics .

Study on Anticancer Effects

A focused investigation on the anticancer effects of tert-butyl imidazole derivatives was conducted using human cancer cell lines. The study revealed that specific modifications in the side chains significantly influenced the cytotoxicity profiles of these compounds. For example, compounds with halogen substitutions showed improved activity against human cancer cells compared to their non-substituted counterparts .

Q & A

Q. What mechanistic insights can be gained from studying cross-coupling reactions involving this compound?

  • Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps in Pd-catalyzed couplings. Hammett plots using substituted boronic acids reveal electronic effects on reaction rates, with electron-withdrawing groups accelerating oxidative addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.